4-(4-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both pyrazole and pyridine rings, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 4-(4-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with β-aryl glutaconic acid and aniline.
Fusion Reaction: These starting materials undergo a fusion reaction to form 4-(4-ethoxyphenyl)-1-phenylpyridine-2,6(1H,5H)-dione.
Chlorination: The intermediate product is then treated with phosphorus oxychloride to yield 6-chloro-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinone.
Amination: Finally, the chlorinated compound is treated with secondary amines to produce the desired this compound.
Chemical Reactions Analysis
4-(4-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to yield reduced forms of the compound.
Azo Coupling: The compound can undergo azo coupling with aryldiazonium chlorides to form azo derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various diazonium salts for azo coupling .
Scientific Research Applications
4-(4-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, showing activity against various tumor cell lines.
Biological Research: The compound has been used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Industrial Applications: Its derivatives are explored for use as antimicrobial agents due to their ability to inhibit the growth of various microorganisms.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves:
Microtubule Polymerization Inhibition: The compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.
Enzyme Inhibition: It acts as an inhibitor for specific enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 4-(4-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one include:
6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: This family of compounds, including various substituted derivatives, shows a wide range of pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-15-10-8-13(9-11-15)16-12-17(24)21-20-18(16)19(22-23-20)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H2,21,22,23,24) |
InChI Key |
KITPADQNWNVHPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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